Labeled 7-(3-butynyl)theophylline-3H

Description

Contextualization of Theophylline (B1681296) as a Parent Compound in Biochemical and Pharmacological Research

Theophylline (1,3-dimethylxanthine) is a naturally occurring purine (B94841) alkaloid found in tea and cocoa. nih.gov Its therapeutic use, particularly as a bronchodilator for respiratory diseases, has established it as a cornerstone of methylxanthine research. nih.gov This extensive history has provided a solid foundation for the development of theophylline derivatives as research tools to probe various physiological and pathological processes.

The study of methylxanthines, including caffeine (B1668208) and theobromine, dates back over a century. Theophylline was first isolated from tea leaves in the late 19th century and its chemical structure was identified shortly thereafter. Its initial therapeutic applications were as a diuretic. However, its bronchodilatory effects were discovered in the 1920s, leading to its widespread use in the treatment of asthma. nih.gov Over the decades, extensive research has been dedicated to synthesizing and evaluating a vast number of theophylline derivatives to improve its therapeutic index and to better understand its mechanism of action. researchgate.netderpharmachemica.comnih.govnih.govfarmaciajournal.com These studies have been instrumental in defining the structure-activity relationships of methylxanthines and have paved the way for the design of more selective pharmacological agents.

The pharmacological effects of theophylline are attributed to several molecular mechanisms, which have been extensively investigated in various research models. The two most well-characterized mechanisms are the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. nih.gov

Theophylline is a non-selective inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, theophylline increases the intracellular concentrations of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation in the airways. Research assays have demonstrated that theophylline inhibits several PDE isoenzymes, with a notable effect on PDE3 and PDE4.

| PDE Isoenzyme | Effect of Theophylline Inhibition | Primary Consequence in Research Models |

|---|---|---|

| PDE3 | Increased intracellular cAMP | Bronchodilation, cardiac stimulation |

| PDE4 | Increased intracellular cAMP | Anti-inflammatory effects, emetic side effects |

| PDE5 | Increased intracellular cGMP | Vasodilation |

Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, theophylline can counteract the effects of adenosine. For instance, antagonism of A1 receptors in the heart can lead to increased heart rate and contractility, while blockade of A2B receptors on mast cells can inhibit the release of inflammatory mediators.

| Adenosine Receptor Subtype | Effect of Theophylline Antagonism in Research Models |

|---|---|

| A1 | Increased heart rate, increased neurotransmitter release |

| A2A | Modulation of inflammation and neurotransmission |

| A2B | Inhibition of mast cell degranulation, bronchodilation |

| A3 | Complex roles in inflammation and cell death |

Beyond its primary mechanisms of action, research has uncovered other molecular targets and signaling pathways that may contribute to the pharmacological effects of theophylline. One of the most significant of these is the activation of histone deacetylases (HDACs), particularly HDAC2. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of inflammatory genes. Theophylline has been shown to enhance HDAC2 activity, which may underlie its anti-inflammatory effects in respiratory diseases. Other proposed mechanisms include the modulation of transcription factors such as NF-κB and the induction of apoptosis in inflammatory cells. niscpr.res.inrsc.org

Elucidation of Theophylline's Molecular Mechanisms of Action in Research Models

Rationale for Tritium (B154650) (3H) Radiolabeling of 7-(3-butynyl)theophylline for Advanced Research Applications

The synthesis of Labeled 7-(3-butynyl)theophylline-3H is driven by the need for highly specific and sensitive probes in chemical biology research. The rationale for its development can be broken down into the unique advantages conferred by the butynyl group and the tritium radiolabel.

The 3-butynyl group at the 7-position of the theophylline scaffold serves as a versatile chemical handle. The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govchemprob.org This allows for the straightforward and efficient conjugation of 7-(3-butynyl)theophylline to a wide variety of other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules, to create novel molecular probes.

The incorporation of tritium (3H), a radioactive isotope of hydrogen, provides a highly sensitive method for detection and quantification. Tritium labeling offers several advantages for advanced research applications:

High Specific Activity: Tritium-labeled compounds can be synthesized with very high specific activity, allowing for the detection of very low concentrations of the molecule in biological samples.

Minimal Structural Perturbation: The substitution of a hydrogen atom with a tritium atom results in a negligible change in the size and chemical properties of the molecule, ensuring that its biological activity is not significantly altered.

Versatility in Research Applications: Tritiated compounds are invaluable tools in a wide range of experimental techniques, including:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for its target receptors.

Autoradiography: To visualize the distribution of the compound in tissues and organs.

Metabolism Studies: To trace the metabolic fate of the compound and identify its metabolites.

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.

Advantages of Tritium Labeling in Radioligand Development for Biological Systems

The use of tritium as a radiolabel offers several distinct advantages in the development of radioligands for studying biological systems. openmedscience.commoravek.com These benefits have made it a preferred choice for many applications in drug discovery and molecular pharmacology.

One of the primary advantages of tritium is its high specific activity . nih.govnih.gov Specific activity refers to the amount of radioactivity per unit mass of a compound. Tritium's high specific activity allows for the detection of the radioligand even when it is present at very low, physiologically relevant concentrations. nih.gov This is crucial for studying high-affinity receptors or transporters that are often present in low abundance in biological tissues.

Another significant benefit is the low energy of the beta particles emitted by tritium during its radioactive decay. openmedscience.comnih.gov This low-energy emission results in a short path length in biological tissues, which is advantageous for autoradiography, a technique used to visualize the distribution of the radioligand in tissue sections. nih.gov The short path length leads to higher resolution images, allowing for more precise localization of the target biomolecule. Furthermore, the low energy of the beta particles makes tritium relatively safer to handle compared to higher-energy isotopes, requiring less extensive shielding. moravek.comnih.gov

The long half-life of tritium (12.32 years) is another practical advantage. openmedscience.com This extended half-life provides a longer shelf-life for the radiolabeled compound, allowing for more flexibility in experimental planning and execution without significant loss of radioactivity.

Finally, from a chemical perspective, the substitution of a hydrogen atom with a tritium atom results in a minimal structural perturbation of the parent molecule. openmedscience.com Since tritium is an isotope of hydrogen, its chemical properties are nearly identical. This ensures that the radiolabeled ligand retains the pharmacological and binding properties of the original, unlabeled compound, which is a critical requirement for a reliable research probe.

| Property | Advantage for Radioligand Development |

| High Specific Activity | Enables detection at low concentrations, suitable for high-affinity targets. nih.govnih.gov |

| Low-Energy Beta Emission | Provides high resolution in autoradiography and is safer to handle. openmedscience.comnih.gov |

| Long Half-Life | Offers a longer shelf-life for the radiolabeled compound. openmedscience.com |

| Minimal Structural Change | Ensures the biological activity of the ligand is preserved. openmedscience.com |

Significance of 7-(3-butynyl)theophylline-3H as a Research Probe

The unique combination of the theophylline scaffold, a reactive butynyl group, and tritium labeling makes 7-(3-butynyl)theophylline-3H a significant and versatile research probe with applications in receptor pharmacology and target identification.

In receptor pharmacology, radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. nih.gov this compound can be employed as a radioligand to study receptors that bind theophylline and other xanthine (B1682287) derivatives, such as adenosine receptors. Theophylline is a known antagonist of adenosine receptors. nih.gov

Saturation binding experiments using this tritiated compound would allow researchers to determine key parameters of the receptor it binds to, such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. nih.govnih.gov

| Parameter | Description | Typical Unit |

| Bmax (Receptor Density) | The total number of receptors in a given amount of tissue or cells. | fmol/mg protein |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a measure of affinity. | nM (nanomolar) |

Competition binding assays are another critical application. nih.gov In these experiments, the ability of unlabeled compounds to compete with this compound for binding to its target receptor is measured. This allows for the determination of the affinity (Ki) of these unlabeled compounds for the receptor, which is essential for structure-activity relationship (SAR) studies and the development of new drugs. sigmaaldrich.com

The butynyl group on the molecule also opens up possibilities for "tag-and-modify" strategies. The radioligand can first be used to label the target receptor, and then the butynyl handle can be used to attach other molecules, such as photoaffinity labels, to further probe the receptor's structure and function.

Identifying the specific molecular targets of bioactive compounds is a fundamental challenge in drug discovery. nih.gov this compound can be a valuable tool in this process. If a novel biological effect of 7-(3-butynyl)theophylline is observed, the tritiated version can be used to track its distribution in cells and tissues and to isolate its binding partners.

The butynyl group is particularly advantageous for target identification through a technique known as affinity-based protein profiling (ABPP) . In this approach, the alkyne-containing probe is incubated with a complex biological sample (e.g., cell lysate). After binding to its target protein(s), a reporter tag containing an azide (B81097) group (e.g., a biotin-azide or a fluorescent-azide) is "clicked" onto the probe via copper-catalyzed azide-alkyne cycloaddition. This allows for the subsequent enrichment and identification of the target protein(s) using techniques like streptavidin affinity chromatography followed by mass spectrometry.

The tritium label provides a parallel and complementary method for tracking the probe and quantifying its binding during the initial phases of the experiment, ensuring that the observed interactions are specific and saturable. This dual-functionality enhances the robustness of target identification and validation studies.

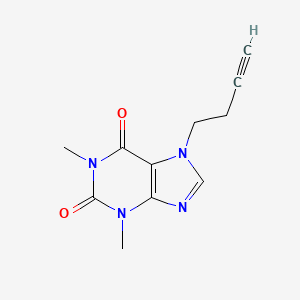

Structure

3D Structure

Properties

CAS No. |

66098-19-9 |

|---|---|

Molecular Formula |

C11H12N4O2 |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

7-but-3-ynyl-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H12N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h1,7H,5-6H2,2-3H3 |

InChI Key |

IXUJTBZUGQEUAD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC#C |

Origin of Product |

United States |

In Vitro Methodological Applications of Labeled 7 3 Butynyl Theophylline 3h

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a radiolabeled drug and its receptor. These assays are fundamental in determining the affinity of a ligand for its receptor and the density of these receptors in a given tissue or cell preparation. The use of Labeled 7-(3-butynyl)theophylline-3H in such assays allows for the precise quantification of its binding to adenosine (B11128) receptors, offering insights into its potential therapeutic applications.

Membrane Preparation Techniques for Receptor Binding Studies

The foundation of a successful radioligand binding assay is the preparation of high-quality biological membranes containing the receptor of interest. The choice of membrane source and the preparation technique are critical for obtaining reliable and reproducible data.

The preparation of tissue homogenates is a common method for obtaining membranes for in vitro receptor binding studies. This technique involves the mechanical disruption of a specific tissue, such as the brain, heart, or smooth muscle, which are known to express adenosine receptors. The general procedure begins with the rapid dissection of the tissue of interest, which is then placed in an ice-cold buffer to minimize enzymatic degradation. nih.gov The tissue is then homogenized using devices like a Potter-Elvehjem homogenizer (a Teflon pestle and glass mortar) or a polytron homogenizer. nih.gov The homogenization buffer typically contains Tris-HCl and EDTA to maintain pH and chelate divalent cations that could interfere with binding. nih.gov Protease inhibitors are also commonly added to prevent the degradation of the receptors by endogenous proteases. nih.gov

Following homogenization, the mixture is subjected to centrifugation steps to separate the membrane fraction from other cellular components. A low-speed centrifugation is first performed to remove nuclei and large debris. The resulting supernatant is then subjected to a high-speed centrifugation, which pellets the cell membranes. This membrane pellet is then washed and resuspended in a suitable buffer for use in the binding assay. The protein concentration of the final membrane preparation is determined using standard methods, such as the Bradford or Lowry assay, to ensure that a consistent amount of receptor is used in each experiment.

An alternative to using tissue homogenates is the use of membranes derived from cultured cell lines that have been engineered to express a specific receptor subtype. This approach offers several advantages, including a more homogenous receptor population and the ability to study a specific receptor in isolation from other subtypes that might be present in a native tissue. Human Embryonic Kidney (HEK) 293 cells are a commonly used cell line for the stable expression of G protein-coupled receptors, including adenosine receptors. mdpi.com

The process involves transfecting the host cells with a plasmid containing the gene for the desired adenosine receptor subtype. Cells that successfully integrate and express the receptor are then selected and cultured in large quantities. To prepare membranes, the cultured cells are harvested and subjected to a lysis procedure, often involving hypotonic shock or sonication, to disrupt the cell membrane. The subsequent steps of centrifugation to isolate the membrane fraction are similar to those used for tissue homogenates. This method allows for a high level of control over the experimental system and is particularly useful for characterizing the binding properties of ligands to individual receptor subtypes.

Saturation Binding Experiments for Receptor Density and Affinity Determination

Saturation binding experiments are performed to determine two key parameters of a radioligand-receptor interaction: the maximal binding capacity (Bmax), which represents the total number of receptors in the preparation, and the dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. In these experiments, a fixed amount of the membrane preparation is incubated with increasing concentrations of the radiolabeled ligand, in this case, this compound, until equilibrium is reached.

To distinguish between specific binding to the receptor and non-specific binding to other components of the membrane preparation, parallel incubations are performed in the presence of a high concentration of an unlabeled competing ligand. This unlabeled ligand will displace the radioligand from the specific receptor binding sites, leaving only the non-specific binding. The specific binding is then calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

The maximal binding capacity (Bmax) is a measure of the total concentration of receptors in the sample and is typically expressed in units of femtomoles (fmol) per milligram (mg) of protein or picomoles (pmol) per milligram of protein. The Bmax value is determined by plotting the specific binding of this compound as a function of its concentration. As the concentration of the radioligand increases, the specific binding will increase until it reaches a plateau, at which point all the available receptors are occupied. This plateau represents the Bmax.

The data from a saturation binding experiment are typically analyzed using non-linear regression analysis, fitting the data to a one-site binding hyperbola. This analysis provides a more accurate determination of Bmax than simple visual estimation from the graph.

Interactive Data Table: Representative Bmax Values for Adenosine Receptor Ligands

| Radioligand | Tissue/Cell Line | Receptor Subtype | Bmax (fmol/mg protein) |

| 3H-pentazocine | Mouse Lung Membranes | Sigma-1 | 967 ± 11 |

| [3H]1,3-di(2-tolyl)guanidine | Mouse Lung Membranes | Sigma-2 | 921 ± 228 |

| [3H]-astemizole | hERG-expressing HEK293 | hERG | >10,000 |

The dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity for the receptor; a lower Kd value indicates a higher affinity. The Kd is also determined from the saturation binding curve and is the concentration of radioligand that produces half-maximal specific binding (i.e., 50% of Bmax).

Like Bmax, the Kd value is most accurately determined using non-linear regression analysis of the saturation binding data. Alternatively, the data can be transformed using a Scatchard plot, where the ratio of bound to free radioligand is plotted against the bound radioligand concentration. In this plot, the Kd is the negative reciprocal of the slope of the line.

Interactive Data Table: Representative Kd Values for Adenosine Receptor Ligands

| Radioligand | Tissue/Cell Line | Receptor Subtype | Kd (nM) |

| 3H-pentazocine | Mouse Lung Membranes | Sigma-1 | 1.36 ± 0.04 |

| [3H]1,3-di(2-tolyl)guanidine | Mouse Lung Membranes | Sigma-2 | 31.8 ± 8.3 |

Competitive Binding Assays for Ligand Affinity (Ki) and Selectivity Profiling

Competitive binding assays are a cornerstone of pharmacological research, enabling the determination of a ligand's affinity (Ki) for a specific receptor and its selectivity for different receptor subtypes. In these assays, a radiolabeled ligand, such as [³H]7-(3-butynyl)theophylline, is used to label a target receptor. The displacement of this radioligand by a non-labeled compound is then measured, allowing for the calculation of the unlabeled compound's affinity.

Displacement studies are fundamental in characterizing the interaction between a new, unlabeled ligand and its target receptor. The principle involves incubating the receptor preparation with a fixed concentration of the radiolabeled ligand ([³H]7-(3-butynyl)theophylline) and varying concentrations of the non-labeled test compound. As the concentration of the unlabeled ligand increases, it competes with the radiolabeled ligand for binding to the receptor, leading to a decrease in the measured radioactivity.

The data from these experiments are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This results in a sigmoidal curve from which the IC₅₀ value (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand) can be determined. The affinity of the unlabeled ligand, expressed as the inhibition constant (Ki), is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. This equation takes into account the concentration and affinity (Kd) of the radiolabeled ligand.

The use of [³H]7-(3-butynyl)theophylline in such assays provides a sensitive and reliable tool for screening and characterizing the affinity of a wide range of potential drug candidates.

Theophylline (B1681296) and its derivatives are well-known for their interaction with adenosine receptors. nih.gov There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. nih.govnih.govuniversiteitleiden.nl Characterizing the selectivity of a novel compound for these subtypes is crucial for predicting its pharmacological profile and potential therapeutic applications. universiteitleiden.nl

Labeled 7-(3-butynyl)theophylline-³H can be utilized in competitive binding assays with cell membranes expressing each of the individual human adenosine receptor subtypes. nih.gov By performing displacement studies against a panel of these receptor subtypes, the Ki values of a test compound for each subtype can be determined. The ratio of these Ki values provides a quantitative measure of the compound's selectivity. For instance, a compound with a low Ki for the A₂ₑ receptor and high Ki values for the A₁, A₂ₐ, and A₃ receptors would be considered a selective A₂ₑ antagonist. This selectivity profiling is essential for the development of drugs with specific actions and minimal side effects.

| Compound | Receptor Subtype | Ki (nM) | Selectivity vs. A₁ | Selectivity vs. A₂ₐ | Selectivity vs. A₃ |

| Compound X | A₁ | 10 | - | 10 | 100 |

| A₂ₐ | 100 | 0.1 | - | 10 | |

| A₂ₑ | 5 | 2 | 20 | 200 | |

| A₃ | 1000 | 0.01 | 0.1 | - | |

| Compound Y | A₁ | 500 | - | 0.5 | 0.25 |

| A₂ₐ | 250 | 2 | - | 0.5 | |

| A₂ₑ | 100 | 5 | 2.5 | - | |

| A₃ | 2000 | 0.25 | 0.125 | 20 |

This table is interactive. You can sort the data by clicking on the column headers.

Kinetic Binding Studies for Association and Dissociation Rates

Beyond determining the affinity of a ligand, understanding the kinetics of its binding—how quickly it binds to (association rate, kₒₙ) and dissociates from (dissociation rate, kₒff) the receptor—is of significant importance in drug development. These kinetic parameters can provide insights into the duration of action of a drug and its mechanism of interaction with the target.

To measure the association rate, the radiolabeled ligand, [³H]7-(3-butynyl)theophylline, is incubated with the receptor preparation, and the amount of specific binding is measured at various time points until equilibrium is reached. The observed rate of association (kₒb) can be determined by fitting the data to a one-phase exponential association curve. The association rate constant (kₒₙ) can then be calculated from the kₒb and the concentration of the radioligand.

For the dissociation rate, the radioligand is first allowed to bind to the receptor until equilibrium is achieved. Then, an excess of a non-labeled ligand is added to prevent re-binding of the dissociated radioligand. The decrease in specific binding is then monitored over time. The dissociation rate constant (kₒff) is determined by fitting the data to a one-phase exponential decay curve.

The ratio of the dissociation rate constant to the association rate constant (kₒff/kₒₙ) provides an independent measure of the equilibrium dissociation constant (Kd), which should be consistent with the value obtained from saturation binding experiments.

Scintillation Proximity Assay (SPA) Applications in High-Throughput Screening

Scintillation Proximity Assay (SPA) is a powerful and versatile technology that has become a mainstay in high-throughput screening (HTS) for drug discovery. nih.gov It offers a homogeneous assay format, meaning that the separation of bound and free radioligand is not required, which simplifies automation and miniaturization. nih.govspringernature.com

Principles and Optimization of SPA for Tritiated Ligands

The principle of SPA relies on the short path length of β-particles emitted by isotopes like tritium (B154650) (³H). wikipedia.org In an SPA, the receptor of interest is immobilized onto microscopic beads that contain a scintillant. wikipedia.org When a tritiated ligand, such as [³H]7-(3-butynyl)theophylline, binds to the receptor, it is brought into close enough proximity to the scintillant within the bead to excite it and produce a light signal that can be detected. revvity.comrevvity.com The unbound radioligand in the surrounding solution is too far away for its β-particles to reach the bead, and therefore, it does not generate a signal. revvity.comrevvity.com

The use of tritiated ligands like [³H]7-(3-butynyl)theophylline is well-suited for SPA due to the low energy and short path length (approximately 1.5 µm in water) of the β-particles emitted by tritium. wikipedia.org This ensures that only radioligand bound to the receptor on the bead will generate a signal, leading to a high signal-to-noise ratio.

Optimization of an SPA for tritiated ligands involves several key steps:

Bead Selection: A variety of SPA beads are available with different surface chemistries for immobilizing various types of receptors.

Receptor and Bead Concentration: Titrating the concentrations of both the receptor-containing membranes and the SPA beads is crucial to achieve an optimal signal window.

Radioligand Concentration: The concentration of the tritiated ligand should ideally be at or below its Kd value to ensure that the assay is sensitive to competitive inhibition.

Incubation Time and Temperature: These parameters need to be optimized to ensure that the binding reaction reaches equilibrium.

Application in Adenosine Receptor Pharmacology Research Using Labeled 7 3 Butynyl Theophylline 3h

Research into Receptor Regulation and Desensitization Mechanisms

Effects of Chronic Ligand Exposure on Receptor Expression and Function

No research data was found that utilized Labeled 7-(3-butynyl)theophylline-3H to investigate the effects of chronic ligand exposure on the expression and function of adenosine (B11128) receptors. Studies on other adenosine receptor antagonists, such as theophylline (B1681296) itself, have demonstrated that chronic administration can lead to an upregulation of A1 adenosine receptors in the brain. This is often measured through radioligand binding assays using tritiated agonists or antagonists. For instance, research has shown that chronic theophylline treatment in rats increases the binding of [3H]cyclohexyladenosine to A1 receptors. However, specific data from studies employing this compound to quantify such changes in receptor density (Bmax) or affinity (Kd) are not present in the available literature.

Table 1: Hypothetical Data on Chronic Ligand Exposure Effects (Illustrative Only)

| Treatment Group | Radioligand Used | Brain Region | A1 Receptor Density (Bmax) (fmol/mg protein) | Change from Control (%) |

| Control | This compound | Cortex | Data not available | N/A |

| Chronic Exposure | This compound | Cortex | Data not available | Data not available |

| Control | This compound | Hippocampus | Data not available | N/A |

| Chronic Exposure | This compound | Hippocampus | Data not available | Data not available |

This table is for illustrative purposes only to demonstrate how such data would be presented. No actual research findings using this compound were found.

Cross-Talk with Other Receptor Systems in Research Models

Information regarding the use of this compound to study the cross-talk between adenosine receptors and other neurotransmitter receptor systems is also absent from the scientific literature. The intricate interplay between different receptor systems is a critical area of pharmacological research. For example, interactions between adenosine A1 receptors and dopamine (B1211576) D1 receptors have been widely studied, often revealing reciprocal antagonistic modulation. Radioligand binding studies are a key tool in elucidating these interactions, for instance, by examining how the activation of one receptor alters the binding characteristics of a radiolabeled ligand to another. There is no indication from available sources that this compound has been used as a tool in such investigations.

Table 2: Hypothetical Data on Receptor Cross-Talk (Illustrative Only)

| Primary Receptor Target | Modulating Ligand | Radioligand for Adenosine Receptor | Change in Radioligand Binding Affinity (Kd) | Change in Receptor Density (Bmax) |

| Dopamine D1 Receptor | D1 Agonist | This compound | Data not available | Data not available |

| GABA-B Receptor | GABA-B Agonist | This compound | Data not available | Data not available |

This table is for illustrative purposes only to demonstrate how such data would be presented. No actual research findings using this compound were found.

Preclinical in Vivo Research Applications of Labeled 7 3 Butynyl Theophylline 3h

In Vivo Molecular Imaging Methodologies

The application of tritium-labeled compounds like 7-(3-butynyl)theophylline-3H is central to several molecular imaging methodologies used in animal models. giffordbioscience.com These techniques are designed to visualize, characterize, and quantify biological processes at the molecular level. While tritium's low-energy beta emissions are not suitable for deep-tissue in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), they are exceptionally well-suited for high-resolution ex vivo tissue analysis, which can be integrated with in vivo anatomical imaging. nih.govaltium.net

Quantitative autoradiography is a highly sensitive laboratory technique used to map the distribution and density of radiolabeled ligand binding sites in tissue sections. nih.gov For a compound like labeled 7-(3-butynyl)theophylline-3H, this method is ideal for visualizing the location of its target receptors within an organ, most commonly the brain. The process involves incubating thin tissue slices with the tritiated radioligand, which binds to its specific receptors. The tissue is then placed against a photographic emulsion or a phosphor imaging plate. The beta particles emitted by the tritium (B154650) create a two-dimensional image, where the signal intensity is directly proportional to the density of the receptors, allowing for precise quantification.

Autoradiography with tritiated adenosine (B11128) receptor antagonists is used to conduct detailed regional distribution studies in animal tissues. Research using similar A₁ adenosine receptor radioligands demonstrates a distinct and heterogeneous distribution pattern throughout the brain. High densities of A₁ adenosine receptors are consistently observed in regions associated with memory and cognition, such as the hippocampus and cerebral cortex, as well as in the cerebellum. Conversely, lower densities are typically found in areas like the hypothalamus and certain brainstem structures. This detailed mapping helps researchers understand the potential sites of action for drugs targeting these receptors.

| Brain Region | Specific Binding (fmol/mg tissue) |

|---|---|

| Hippocampus (CA1) | ~598 |

| Cerebral Cortex | ~430 |

| Cerebellum (Molecular Layer) | ~450 |

| Thalamus | ~350 |

| Caudate-Putamen | ~280 |

| Hypothalamus | ~150 |

Ex vivo receptor occupancy is a critical technique in drug development used to measure the degree to which a test compound binds to its intended target in the brain after systemic administration. giffordbioscience.comsygnaturediscovery.com This method provides a direct link between the dose of a drug, its concentration in the brain, and its engagement with the target receptor. psychogenics.com

The methodology involves administering a non-radioactive test drug to a live animal. giffordbioscience.com At a predetermined time point, the animal is euthanized, and the brain is rapidly removed and sectioned. These tissue sections, which contain the test drug bound to its receptors, are then incubated with a tritiated radioligand, such as this compound. The radioligand will bind to any receptors that are not already occupied by the test drug. By measuring the reduced binding of the radioligand in the drug-treated animal compared to a vehicle-treated control, the percentage of receptor occupancy can be calculated. nih.gov This technique is instrumental in establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship for novel therapeutic agents. psychogenics.com

While tritium-labeled compounds cannot be used directly in PET scanners, the data obtained from them via autoradiography can be powerfully integrated with in vivo imaging modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). nih.govoncodesign.com This correlative or multi-modal approach combines the high-resolution anatomical detail of MRI with the high-sensitivity molecular information from autoradiography. nih.govescholarship.org

In a typical preclinical workflow, an animal model would first undergo an in vivo MRI scan to acquire a detailed three-dimensional anatomical map of the brain. criver.com Following the scan, the animal could be used in a study involving this compound. After tissue collection, quantitative autoradiography is performed. The resulting 2D autoradiograms showing receptor distribution or occupancy can then be digitally overlaid and co-registered with the corresponding 3D MRI images. d-nb.info This fusion of datasets allows researchers to precisely localize molecular binding within specific anatomical structures, providing a more comprehensive understanding of a drug's action in the context of whole-brain anatomy. oncodesign.com

Quantitative Autoradiography in Animal Models

Investigating Target Engagement and Receptor Occupancy in Animal Models

The primary application of this compound in this context is to confirm and quantify target engagement. sygnaturediscovery.com Target engagement is the demonstration that a drug has reached its intended biological target and is interacting with it. The ex vivo receptor occupancy assay provides a direct quantitative measure of this engagement in the central nervous system. nih.gov By establishing a dose-occupancy relationship, researchers can determine the dose of a new therapeutic agent required to achieve a certain level of receptor binding in the brain. nih.gov This information is crucial for selecting appropriate doses for further efficacy and safety studies.

| Administered Dose of Unlabeled Antagonist (mg/kg) | Mean Receptor Occupancy (%) in Cortex |

|---|---|

| 0 (Vehicle) | 0% |

| 1 | 25% |

| 3 | 55% |

| 10 | 85% |

| 30 | 92% |

Preclinical Pharmacodynamics Research in Animal Models

Pharmacodynamics is the study of the physiological and biochemical effects of drugs on the body. Once target engagement is confirmed, researchers investigate the downstream functional consequences of this engagement. Adenosine A₁ receptor antagonists, the class to which theophylline (B1681296) derivatives belong, are investigated in a variety of preclinical animal models to explore their therapeutic potential. nih.govmdpi.com These studies aim to understand how modulating the A₁ receptor affects disease states and normal physiological functions.

Key areas of preclinical pharmacodynamics research for A₁ receptor antagonists include their effects on the cardiovascular system, where they can influence heart rate, and the central nervous system, where they are studied in models of neurodegenerative diseases, epilepsy, and neuropathic pain. mdpi.comnih.gov By correlating the level of receptor occupancy with a measured physiological or behavioral outcome, researchers can build a comprehensive picture of a drug's mechanism of action and its potential clinical utility.

| Research Area | Animal Model | Measured Pharmacodynamic Endpoint |

|---|---|---|

| Cardiovascular | Rat | Change in heart rate and blood pressure |

| Neuroprotection | Mouse model of Alzheimer's Disease | Improvement in cognitive deficits |

| Pain | Rat model of neuropathic pain | Reduction in pain-related behaviors |

| Epilepsy | Mouse model of induced seizures | Reduction in seizure frequency and severity |

Biodistribution Studies of this compound for Research Tool Development

Information regarding the in vivo biodistribution of this compound is not currently available in publicly accessible scientific literature. Preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this specific radiolabeled compound have not been published.

While the parent compound, theophylline, has been extensively studied, the addition of the 3-butynyl group at the 7-position and the tritium label necessitates specific investigation to determine its unique pharmacokinetic profile. Such studies would be crucial for establishing its utility as a research tool.

Analysis of Tissue Uptake and Retention

There is no specific data from preclinical in vivo studies detailing the tissue uptake and retention of this compound. To understand the potential of this compound as a research tool, studies in animal models would be required to quantify its concentration in various organs and tissues over time.

Hypothetically, such a study would involve administering the labeled compound to animals and subsequently measuring the radioactivity in tissues of interest, such as the brain, lungs, heart, liver, and kidneys, at various time points. The resulting data would be essential for identifying target tissues and understanding the compound's residence time within these tissues.

Interactive Data Table: Hypothetical Tissue Distribution of this compound (Illustrative Example)

This table is for illustrative purposes only and is not based on actual experimental data.

| Tissue | Concentration (dpm/g) at 1h | Concentration (dpm/g) at 4h | Concentration (dpm/g) at 24h |

| Brain | Data not available | Data not available | Data not available |

| Lungs | Data not available | Data not available | Data not available |

| Heart | Data not available | Data not available | Data not available |

| Liver | Data not available | Data not available | Data not available |

| Kidneys | Data not available | Data not available | Data not available |

| Blood | Data not available | Data not available | Data not available |

Assessment of Metabolite Distribution in Animal Models

No studies have been published that assess the metabolite distribution of this compound in animal models. The metabolic fate of the 7-(3-butynyl) moiety is unknown, and it is unclear how it would be processed in vivo.

Research in this area would involve the analysis of biological samples (e.g., plasma, urine, feces, and tissue homogenates) from animals administered the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection would be necessary to separate and quantify the parent compound from its metabolites. Identifying the structure of these metabolites would provide insight into the metabolic pathways involved.

Interactive Data Table: Hypothetical Metabolite Profile of this compound in Plasma (Illustrative Example)

This table is for illustrative purposes only and is not based on actual experimental data.

| Time Point | Parent Compound (%) | Metabolite A (%) | Metabolite B (%) | Unknown Metabolites (%) |

| 0.5h | Data not available | Data not available | Data not available | Data not available |

| 2h | Data not available | Data not available | Data not available | Data not available |

| 8h | Data not available | Data not available | Data not available | Data not available |

| 24h | Data not available | Data not available | Data not available | Data not available |

Advanced Research Concepts and Future Directions

Development of Novel Radioligands and Imaging Probes Based on Theophylline (B1681296) Scaffold

The theophylline structure serves as a privileged scaffold in medicinal chemistry, primarily due to its well-characterized interaction with adenosine (B11128) receptors. nih.govguidetopharmacology.org The development of novel radioligands and imaging probes from this scaffold is a burgeoning area of research aimed at creating highly specific and potent agents for visualizing and quantifying these receptors in biological systems. nih.govresearchgate.net

The strategic placement of the 3-butynyl group on 7-(3-butynyl)theophylline is a key design feature that leverages modern chemical ligation techniques. The terminal alkyne is a versatile functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgnih.govresearchgate.net This reaction allows for the efficient and specific covalent linking of the theophylline scaffold to an azide-modified molecule of interest. This approach enables the modular construction of sophisticated probes for various imaging modalities, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.comresearchgate.net

For instance, an azide-functionalized chelator, such as a derivative of DOTA or NOTA, can be "clicked" onto 7-(3-butynyl)theophylline. The resulting conjugate can then be used to chelate positron-emitting radiometals like gallium-68 (B1239309) (⁶⁸Ga) or copper-64 (⁶⁴Cu), transforming the adenosine receptor ligand into a PET imaging agent. mdpi.com This strategy allows researchers to combine the desirable pharmacokinetic properties of the small-molecule theophylline core with the high sensitivity of PET imaging to study receptor distribution and occupancy in vivo. frontiersin.org

Application in Investigating Specific Physiological and Pathophysiological Processes in Animal Models

The ability to create tailored probes from the 7-(3-butynyl)theophylline scaffold opens new avenues for studying the role of adenosine receptors in various disease models.

Research into Inflammatory Signaling Pathways

Theophylline is known to possess anti-inflammatory properties, which are, in part, mediated through its antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). nih.govmdpi.com These actions can modulate the function of various inflammatory cells. In vivo and in vitro studies have demonstrated that theophylline can inhibit airway inflammation induced by various stimuli. nih.gov

Animal models are critical for elucidating these mechanisms. For example, in a carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory efficacy, theophylline derivatives have been shown to be effective. amazonaws.comresearchgate.netnih.gov Similarly, in murine models of pleurisy, theophylline demonstrated significant inhibition of both early and late phase inflammatory reactions. The tritiated form, Labeled 7-(3-butynyl)theophylline-3H, can be used in ex vivo biodistribution or in vitro binding assays on tissues from these animal models to quantify changes in adenosine receptor density or occupancy that correlate with the inflammatory state. Furthermore, by using click chemistry to attach a PET radionuclide, researchers could non-invasively image neuroinflammation by targeting upregulated adenosine receptors in the brain of living animal models of inflammatory diseases. nih.gov

Neuroscience Research Applications

Theophylline and its analogues, such as caffeine (B1668208), are well-known central nervous system stimulants that readily cross the blood-brain barrier. nih.govjst.go.jp Their neurological effects are primarily due to the blockade of adenosine A1 and A2A receptors, which play crucial roles in regulating neurotransmitter release, neuronal excitability, and inflammation. The development of probes based on the theophylline scaffold is therefore of high interest for neuroscience research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov

Derivatives of theophylline are being explored as potential agents to inhibit acetylcholinesterase (AChE) and reduce the aggregation of amyloid-beta plaques. nih.gov A probe synthesized from 7-(3-butynyl)theophylline could be used to investigate the role of adenosine receptors in these pathological processes. For example, a study involving a 7-N-substituted theophylline derivative conjugated to a nitroxide radical (PROXYL) demonstrated the probe's ability to cross the blood-brain barrier in mice, allowing for imaging via electron paramagnetic resonance. nih.govjst.go.jp This highlights the utility of the N7-substituted theophylline scaffold for developing brain-penetrant probes. The development of novel fluorescent probes is also a key area in neuroscience for imaging brain tissue sections with high resolution. rsc.orgsainsburywellcome.orgfrontiersin.org

Cardiovascular Research Applications

Adenosine is a critical regulator of cardiovascular function, influencing heart rate, contractility, and vascular tone through its four receptor subtypes (A1, A2A, A2B, A3). mdpi.commdpi.com Theophylline's role as an adenosine receptor antagonist gives it significant cardiovascular effects. nih.gov Chronic administration of theophylline to animal models has been shown to alter adenosine receptor function and density.

A study in guinea pigs demonstrated that chronic theophylline treatment led to a significant increase in the number of A1 adenosine receptor binding sites in heart cell membranes. ahajournals.org This upregulation was associated with enhanced sensitivity of heart cells to adenosine. The data from this study is summarized in the table below.

| Treatment Group | A1 Receptor Density (Bmax; fmol/mg protein) | A1 Receptor Affinity (KD; nM) |

|---|---|---|

| Control | 18.3 ± 1.0 | 3.7 ± 0.6 |

| Theophylline (2 days) | 30.6 ± 1.7 | ~3.7 |

| Theophylline (7 days) | 30.0 ± 0.8 | ~3.7 |

| Theophylline (14 days) | 27.3 ± 2.9 | ~3.7 |

Data adapted from studies on guinea pig heart cell membranes. The affinity (KD) was not significantly different between groups. ahajournals.org

This compound is an ideal tool for such studies, allowing for precise quantification of receptor density (Bmax) and affinity (Kd) through saturation binding assays on tissues isolated from treated and control animals. ahajournals.org These studies are crucial for understanding the molecular adaptations that occur in the cardiovascular system in response to chronic drug exposure or in disease states.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.